molecular formula C17H19FN4O2 B12129290 Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B12129290
M. Wt: 330.36 g/mol
InChI Key: KFNTWFKSJXIZDI-UHFFFAOYSA-N
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Description

Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic organic compound belonging to the class of triazolopyrimidines. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has shown potential as a neuroprotective agent. It has been studied for its ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its anti-inflammatory properties also make it a candidate for treating inflammatory conditions .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique chemical properties allow for the creation of novel compounds with enhanced efficacy and safety profiles.

Mechanism of Action

The mechanism of action of Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of key molecular pathways involved in inflammation and cell death. Specifically, it targets the NF-kB pathway, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it inhibits the endoplasmic reticulum stress response, thereby protecting neuronal cells from apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • 1,2,4-Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-

Uniqueness

Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its specific substitution pattern, which imparts unique pharmacological properties. The presence of the 2-fluorophenyl group enhances its ability to cross the blood-brain barrier, making it particularly effective in neuroprotective applications .

Biological Activity

Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the triazolo-pyrimidine family, characterized by a fused triazole and pyrimidine ring system. The presence of an ethyl ester functional group and a propyl side chain enhances its chemical reactivity and biological potential. The fluorophenyl substituent is particularly noteworthy as it may improve the compound's interaction with biological targets.

Molecular Formula: C17H19FN4O2
CAS Number: [Not specified in search results]

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity: Similar compounds within the triazolo-pyrimidine class have demonstrated significant antimicrobial effects. For instance, derivatives featuring different substituents have shown minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens . The specific antimicrobial efficacy of this compound remains to be thoroughly investigated but is expected to follow this trend due to its structural similarities.
  • Anticancer Potential: Triazolo-pyrimidines are known for their anticancer properties. They can inhibit crucial protein interactions such as MDM2-p53 . The introduction of the fluorophenyl group may enhance these effects through improved binding affinity to cancer-related targets.
  • Other Pharmacological Activities: Compounds in this class have also been noted for their antituberculosis properties and dehydrogenase inhibition . The potential for this compound to exhibit similar activities warrants further exploration.

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies involving nucleophilic substitutions and cyclization reactions. Recent advancements in synthetic chemistry emphasize green chemistry principles to enhance yield while minimizing environmental impact .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylateChlorine substituentAntitumor
Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylateFluorinated phenyl groupAntimicrobial
Ethyl 7-(phenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylateUnsubstituted phenyl ringGeneral biological activity

The fluorinated substituent in this compound may enhance its biological properties compared to others in the table.

Case Studies and Research Findings

Research into related compounds has consistently demonstrated their diverse biological activities. For example:

  • A study highlighted the anticancer activity of triazolo-pyrimidines through their ability to inhibit the MDM2-p53 interaction . Such mechanisms could be applicable to this compound.
  • Another investigation into antimicrobial properties showed that derivatives with similar structures exhibited significant activity against resistant bacterial strains . This suggests that further studies on this compound could yield promising results in combating infections.

Properties

Molecular Formula

C17H19FN4O2

Molecular Weight

330.36 g/mol

IUPAC Name

ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H19FN4O2/c1-3-7-13-14(16(23)24-4-2)15(11-8-5-6-9-12(11)18)22-17(21-13)19-10-20-22/h5-6,8-10,15H,3-4,7H2,1-2H3,(H,19,20,21)

InChI Key

KFNTWFKSJXIZDI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)OCC

Origin of Product

United States

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